Magnesium neo decanoate

Description

Contextual Significance in Organometallic Chemistry and Materials Science Research

In the realm of organometallic chemistry, magnesium compounds, such as Grignard reagents (RMgX), are foundational, prized for their nucleophilic character which is instrumental in the formation of carbon-carbon bonds. solubilityofthings.com Magnesium neodecanoate, while not a Grignard reagent, is part of the broader family of magnesium organometallic compounds and is significant for its role as a precursor, catalyst, and modifier in various chemical processes. solubilityofthings.com The bulky, branched alkyl groups of the neodecanoate ligand influence the compound's solubility, reactivity, and steric interactions in chemical reactions.

From a materials science perspective, magnesium and its alloys are noted for being the lightest structural metals, making them ideal for applications where weight is a critical factor, such as in the aerospace and automotive industries. iisc.ac.inresearchoutreach.org Research is ongoing to enhance the properties of magnesium alloys, including their mechanical strength and corrosion resistance. researchoutreach.org Magnesium compounds, including carboxylates like neodecanoate, are being explored for their potential to act as corrosion inhibitors and as components in the development of advanced materials. sciopen.comhereon.de For instance, magnesium carboxylates can play a role in the formation of protective surface films on magnesium alloys. sciopen.comhereon.de

Evolution of Research Perspectives on Magnesium Carboxylates

The study of magnesium carboxylates has evolved considerably. Initially, research was often focused on their synthesis and basic characterization. However, the field has matured, with a growing emphasis on understanding the intricate relationship between the structure of the carboxylate ligand and the resulting properties of the magnesium complex.

Recent research has delved into the supramolecular chemistry of magnesium carboxylates, investigating how factors like the carbon chain length of the carboxylate anion influence the self-assembly of these molecules into complex, three-dimensional structures. mdpi.comresearchgate.net This has significant implications for the design of new materials with tailored properties. Furthermore, studies have explored the role of carboxylated molecules in controlling the magnesium content of amorphous calcium carbonates, a process with relevance to biomineralization and the formation of geological deposits. nih.gov The use of magnesium carboxylates as binders in cements and as components in the development of corrosion-resistant coatings represents another key area of contemporary research. sciopen.comhereon.deresearchgate.net

Scope and Research Objectives for Magnesium Neodecanoate

The primary research objectives for magnesium neodecanoate are centered on leveraging its distinct properties for specific applications. A key area of investigation is its use as an additive in the production of polymers, rubber, and plastics. todini.comeuropa.eu In these applications, it can function as a heat stabilizer, influencing the material's thermal stability and processing characteristics. researchgate.netresearchgate.net

Another significant research direction is its potential role in catalysis. The unique coordination environment around the magnesium ion, influenced by the bulky neodecanoate ligands, could be exploited in catalytic cycles for various organic transformations. The synthesis of other metal neodecanoates, such as bismuth neodecanoate, highlights the utility of neodecanoic acid in preparing a range of metal carboxylates with diverse applications. google.com

Furthermore, the study of magnesium neodecanoate contributes to a more fundamental understanding of how the structure of organometallic compounds dictates their function. By examining the physical and chemical properties of this specific compound, researchers can gain insights that are applicable to the broader class of metal carboxylates.

Interactive Data Table: Properties of Magnesium Neodecanoate

| Property | Value | Source |

| Molecular Formula | C20H38MgO4 | chemicalbook.com |

| Molecular Weight | 366.818 g/mol | chemicalbook.comchemsrc.com |

| CAS Number | 57453-97-1 | chemicalbook.comnih.gov |

| Appearance | Clear liquid | todini.com |

| Density | 1.04 g/cm³ at 20°C | chemicalbook.com |

| Water Solubility | 37.2 g/L at 30°C | chemicalbook.com |

| Boiling Point | 114.1 °C | chemsrc.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H38MgO4 |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

magnesium;7,7-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.Mg/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

OQWBVEQWPPRAMU-UHFFFAOYSA-L |

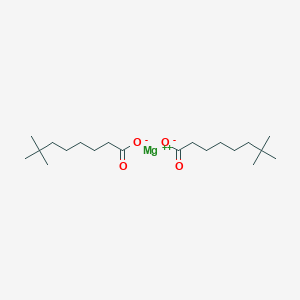

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Magnesium Neodecanoate

Established Synthetic Routes and Reaction Pathway Analysis

The synthesis of magnesium neodecanoate can be achieved through several established chemical pathways, primarily involving the reaction of neodecanoic acid with a suitable magnesium source. The choice of method often depends on the desired purity, scale of production, and economic feasibility.

Direct Reaction of Neodecanoic Acid with Magnesium Sources

The most common and straightforward methods for synthesizing magnesium neodecanoate involve the direct reaction of neodecanoic acid with various magnesium compounds. These reactions are typically acid-base neutralization or direct metal reactions.

Neutralization Reaction: This approach involves reacting neodecanoic acid with a magnesium base, such as magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium oxide (MgO). smolecule.com The reaction with magnesium hydroxide is a classic acid-base neutralization that produces magnesium neodecanoate and water as the sole byproduct, making product purification relatively simple. smolecule.com The general reaction is:

Mg(OH)₂ + 2C₁₀H₁₉COOH → Mg(C₁₀H₁₉COO)₂ + 2H₂O smolecule.com

Direct Reaction with Magnesium Metal: Magnesium metal can react directly with neodecanoic acid to yield magnesium neodecanoate and hydrogen gas. smolecule.com This method offers a high-purity product, as the gaseous byproduct is easily removed from the reaction mixture.

Alternative Preparative Methods and Comparative Yields

Beyond direct reactions, other methods have been developed to enhance reaction efficiency or to utilize different starting materials.

Solvent-Assisted Synthesis: The use of specific solvents can significantly improve the synthesis of magnesium neodecanoate. Solvents like butyl diglycol can enhance the solubility of reactants and facilitate a more efficient reaction, which is particularly useful for achieving higher yields and better process control. smolecule.com

Metathesis Reaction: An alternative route involves a double displacement (metathesis) reaction. This can be performed by first preparing a sodium salt of neodecanoic acid via reaction with sodium hydroxide. Subsequently, the addition of a water-soluble magnesium salt, such as magnesium chloride (MgCl₂), results in the precipitation of magnesium neodecanoate, while sodium chloride remains in the aqueous solution. sciencepub.net This method is advantageous for achieving a high-purity product through simple filtration and washing. sciencepub.net

| Synthetic Method | Magnesium Source | Co-reactant | Primary Byproduct | Key Advantage |

|---|---|---|---|---|

| Neutralization | Magnesium Hydroxide | Neodecanoic Acid | Water | Simple purification smolecule.com |

| Neutralization | Magnesium Oxide | Neodecanoic Acid | Water | Commonly available magnesium source smolecule.com |

| Direct Reaction | Magnesium Metal | Neodecanoic Acid | Hydrogen Gas | High purity, easy byproduct removal smolecule.com |

| Metathesis | Magnesium Chloride | Sodium Neodecanoate | Sodium Chloride | High purity via precipitation sciencepub.net |

Influence of Reaction Conditions on Product Purity and Isomer Distribution

The purity and isomeric distribution of the final magnesium neodecanoate product are highly dependent on the reaction conditions. Neodecanoic acid itself is a mixture of isomers (specifically, C10 tertiary carboxylic acids), and the distribution in the final product is largely determined by the starting acid mixture. However, reaction conditions are critical for ensuring high chemical purity by minimizing side reactions and residual starting materials.

Key factors influencing product quality include:

Temperature: Controlled heating can accelerate the reaction rate, particularly the ligand exchange process. smolecule.com However, excessive temperatures can lead to thermal decomposition of the product or reactants, introducing impurities.

Solvent Choice: The polarity and boiling point of the solvent are crucial. The use of aprotic solvents is beneficial as it can minimize hydrolysis of the magnesium salt, a potential side reaction when water is present. smolecule.com

Stoichiometry: Precise control over the molar ratios of reactants is essential to ensure complete conversion and avoid the presence of unreacted neodecanoic acid or magnesium source in the final product.

Purification Process: Post-synthesis purification steps, such as filtration to remove insoluble impurities and vacuum drying to remove water and volatile solvents, are critical for achieving high-purity magnesium neodecanoate. sciencepub.net

Role of Magnesium Neodecanoate as a Precursor in Inorganic Synthesis

The organic ligands in magnesium neodecanoate make it an excellent precursor for the synthesis of inorganic magnesium-containing materials, particularly magnesium oxide (MgO), at relatively low temperatures.

Formation of Metal Oxide Materials via Metallo-Organic Decomposition (MOD)

Metallo-Organic Decomposition (MOD) is a non-vacuum, solution-based technique used to produce high-purity inorganic thin films. smolecule.com Magnesium neodecanoate is a key precursor in this process for fabricating MgO films, which are used as dielectric layers and protective coatings. smolecule.com Upon heating, the compound decomposes, releasing neodecanoic acid and forming magnesium oxide as the final product. smolecule.com

The MOD process using magnesium neodecanoate typically involves three main stages:

Precursor Deposition: A solution of magnesium neodecanoate in an appropriate organic solvent is deposited onto a substrate, often by spin-coating. smolecule.com

Thermal Decomposition: The coated substrate is heated to temperatures between 250–400°C. smolecule.com In this stage, the neodecanoate ligands are cleaved and volatilized, leaving behind an amorphous film containing magnesium and oxygen. smolecule.com

Annealing: The film is further heated to higher temperatures (600–800°C) to crystallize the amorphous material into the desired crystalline MgO phase and enhance its physical properties, such as dielectric strength. smolecule.com

| Parameter | Optimal Range | Impact on Film Quality |

|---|---|---|

| Precursor Concentration | 0.2–0.5 M | Higher concentrations can help reduce film cracking. smolecule.com |

| Decomposition Temperature | ~300°C | Minimizes residual carbon impurities in the film. smolecule.com |

| Annealing Atmosphere | N₂/O₂ (95:5) | Prevents the reduction of MgO at high temperatures. smolecule.com |

Application in Atomic Layer Deposition (ALD) Precursor Development

Atomic Layer Deposition (ALD) is a vapor-phase technique that allows for the deposition of ultrathin, highly conformal films with atomic-level precision. The selection of a suitable chemical precursor is paramount for a successful ALD process. An ideal ALD precursor must possess adequate volatility, thermal stability within the ALD temperature window, and reactivity with a co-reactant. atomiclayerdeposition.com

While magnesium neodecanoate is well-established in MOD, its direct application as a primary precursor in ALD is not widely documented in scientific literature. ALD processes for MgO typically utilize other magnesium precursors with higher volatility, such as β-diketonates or organometallic compounds like bis(cyclopentadienyl)magnesium. aalto.fi

The characteristics of magnesium neodecanoate present certain challenges for its use in ALD:

Volatility: Metal carboxylates with longer carbon chains, like neodecanoate, tend to have lower vapor pressures, which can make efficient transport of the precursor in the gas phase difficult.

Thermal Stability: The precursor must be stable enough to not decompose thermally in the absence of the co-reactant, as this would lead to chemical vapor deposition (CVD)-like growth and a loss of ALD's self-limiting nature. atomiclayerdeposition.com Magnesium neodecanoate's decomposition begins at temperatures around 220-250°C, which may overlap with potential ALD processing windows, posing a risk of self-decomposition. smolecule.com

Despite these challenges, the development of new magnesium precursors remains an active area of research for enabling lower-temperature ALD of high-quality MgO films for applications in electronics and protective coatings. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Magnesium Neodecanoate

Thermal Analysis Investigations: Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. For magnesium neodecanoate, TGA reveals a distinct multi-stage decomposition process. The material generally maintains its structural integrity up to approximately 250°C. smolecule.com

The decomposition proceeds through the following key stages:

Ligand Volatilization: The initial stage of decomposition occurs in the temperature range of 200–300°C. smolecule.com In this phase, the neodecanoate ligands break down, leading to the loss of volatile products.

Intermediate Formation: Following the initial ligand degradation, an amorphous magnesium-oxygen intermediate is formed. smolecule.com

Crystallization to Oxide: At higher temperatures, typically between 400°C and 500°C, this amorphous intermediate undergoes crystallization to form crystalline magnesium oxide (MgO) nanoparticles. smolecule.com The size of these resulting nanoparticles can be influenced by the heating rate during the analysis. smolecule.com

A similar decomposition pathway is observed in other magnesium carboxylates, such as magnesium acetate, which also decomposes to form magnesium oxide at elevated temperatures, often through intermediate species like magnesium carbonate. researchgate.net The specific temperatures and intermediate products can vary depending on the structure of the carboxylate ligand and the atmospheric conditions of the analysis.

| Temperature Range (°C) | Process | Resulting Product |

|---|---|---|

| ~200–300 | Ligand Volatilization/Degradation | Amorphous Mg-O Intermediate |

| ~400–500 | Crystallization of Intermediate | Crystalline MgO |

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of a compound by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of magnesium neodecanoate is expected to be dominated by the vibrational modes of the neodecanoate ligand. Key characteristic absorptions would include:

C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the branched alkyl chain.

Carboxylate Stretching: The most diagnostic peaks for the salt formation are the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The large separation between these two bands (Δν = νₐsym - νₛym) can provide information about the coordination mode of the carboxylate ligand to the magnesium ion.

Mg-O Vibration: A band corresponding to the Mg-O stretching vibration would be expected in the far-infrared region, typically below 650 cm⁻¹. chemicalbook.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. renishaw.com The Raman spectrum of magnesium neodecanoate would also be characterized by the ligand's vibrations:

C-H Bending and Stretching Modes: These would appear in similar regions as in the IR spectrum.

C-C Stretching: The carbon skeleton of the neodecanoate ligand would give rise to a series of bands in the fingerprint region (800-1200 cm⁻¹).

Symmetric Carboxylate Stretch: The symmetric COO⁻ stretching vibration is often strong in the Raman spectrum, appearing around 1400-1450 cm⁻¹. renishaw.com

| Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) |

|---|---|---|

| C-H Stretching | 2850-3000 | 2850-3000 |

| Asymmetric Carboxylate (COO⁻) Stretching | 1540-1650 | - |

| Symmetric Carboxylate (COO⁻) Stretching | 1400-1450 | 1400-1450 |

| Mg-O Stretching | <650 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and assessing purity. For magnesium neodecanoate, ¹H and ¹³C NMR would characterize the organic ligand, while ²⁵Mg NMR could potentially provide information about the magnesium's coordination environment.

¹H NMR: The proton NMR spectrum would show a complex set of overlapping signals in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the various methyl and methylene protons of the highly branched neodecanoate structure. The absence of a carboxylic acid proton signal (which typically appears >10 ppm) would confirm the formation of the magnesium salt.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the neodecanoate ligand, including the quaternary carbons and the carboxylate carbon (COO⁻), which would appear significantly downfield.

²⁵Mg NMR: Direct observation of the magnesium center is possible through ²⁵Mg NMR. huji.ac.il However, ²⁵Mg is a quadrupolar nucleus with low natural abundance (10.00%) and low sensitivity, which results in broad spectral lines. huji.ac.ilresearchgate.net The chemical shift and line width in a ²⁵Mg NMR spectrum are highly sensitive to the symmetry and nature of the coordination environment around the magnesium ion. huji.ac.il While challenging, this technique could, in principle, provide valuable data on the structure of magnesium neodecanoate in solution or the solid state.

X-ray Diffraction (XRD) Analysis of Solid-State Forms and Crystallinity

X-ray Diffraction (XRD) is the primary technique for analyzing the solid-state structure of materials, providing information on crystallinity, phase identity, and crystal structure. nih.gov An XRD analysis of solid magnesium neodecanoate would reveal whether the material is crystalline or amorphous. If crystalline, the diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—serves as a unique fingerprint. This pattern could be used for phase identification by comparison to a database.

While specific crystal structure data for magnesium neodecanoate is not widely published, studies on other magnesium carboxylates, such as magnesium citrate, reveal that magnesium is typically six-coordinate with an octahedral geometry, bonding to oxygen atoms from the carboxylate groups and often water molecules. nih.gov Analysis of MOD-derived films using magnesium neodecanoate has shown that the compound serves as a precursor, and XRD confirms the formation of desired crystalline perovskite phases after firing at high temperatures. smolecule.com

Mass Spectrometry Techniques for Molecular Characterization and Degradation Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to identify unknown components in a sample.

For the characterization of magnesium neodecanoate, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be employed. These soft ionization methods could potentially allow for the observation of ions corresponding to the intact magnesium neodecanoate complex or its constituent parts, such as the neodecanoate anion [C₁₀H₁₉O₂]⁻. The mass spectrum of the parent neodecanoic acid shows characteristic fragmentation patterns that could be used as a reference. nist.gov

Chemical Transformations and Mechanistic Insights of Magnesium Neodecanoate Reactivity

Pyrolysis Mechanisms and Thermal Degradation Pathways

The thermal decomposition of magnesium neodecanoate involves the breakdown of the molecule under the influence of heat, leading to the formation of various solid and gaseous products. While specific studies on magnesium neodecanoate are not extensively detailed in publicly available literature, its decomposition mechanism can be inferred from the behavior of similar metal carboxylates, particularly other magnesium salts of carboxylic acids like magnesium acetate.

Generally, the thermal degradation of such compounds is a multi-stage process. The initial phase involves the breakdown of the neodecanoate ligand, followed by subsequent reactions at higher temperatures to yield a stable inorganic residue. Thermogravimetric analysis of analogous magnesium compounds indicates that decomposition typically initiates at temperatures above 250°C. The process is endothermic, requiring an input of energy to break the chemical bonds within the molecule.

The kinetics of the thermal decomposition of magnesium neodecanoate are governed by factors such as temperature, heating rate, and the surrounding atmosphere. The decomposition reaction can be modeled using various kinetic equations to determine parameters like activation energy, which represents the minimum energy required to initiate the decomposition.

Table 1: Comparison of Thermal Decomposition Stages for Magnesium Carboxylates This table presents data for analogous compounds to infer the likely behavior of Magnesium Neodecanoate.

| Compound | Decomposition Stage | Temperature Range (°C) | Key Observations |

|---|---|---|---|

| Magnesium Acetate | Dehydration | ~100-200 | Loss of water of hydration (if present). |

| Ligand Decomposition | ~285-365 | Conversion to intermediates like magnesium oxalate (B1200264) and magnesium carbonate. semanticscholar.org | |

| Final Conversion | >365 | Formation of the final residue, Magnesium Oxide (MgO). semanticscholar.org | |

| Magnesium Citrate | Dehydration | ~150 | Loss of water of hydration. researchgate.net |

| Intermediate Formation | ~300 | Decomposition into itaconic acid magnesium and MgO. researchgate.net | |

| Final Conversion | ~500 | Decomposition of intermediates into carbon and MgO. researchgate.net | |

| Inferred for Magnesium Neodecanoate | Ligand Degradation | >250 | Initial breakdown of the neodecanoate ligand. |

| Final Conversion | >350 | Formation of Magnesium Oxide (MgO) as the primary solid product. |

The pyrolysis of magnesium neodecanoate is expected to yield magnesium oxide (MgO) as the primary condensed-phase (solid) product. This is consistent with the thermal decomposition of other magnesium carboxylates, which ultimately form the most thermodynamically stable magnesium compound, MgO. semanticscholar.org

The gaseous products are derived from the breakdown of the neodecanoate ligand (C₁₀H₁₉O₂⁻). The decomposition of this branched-chain carboxylate would likely produce a complex mixture of gaseous products. Based on the pyrolysis of other organic materials, these can be expected to include:

Carbon Dioxide (CO₂) and Carbon Monoxide (CO) : From the carboxylate group and further oxidation.

Hydrocarbons : A variety of saturated and unsaturated hydrocarbons from the fragmentation of the C9 alkyl chain (e.g., methane, alkenes).

Ketones : Such as di-tert-butyl ketone, resulting from the combination of the branched alkyl groups.

Water (H₂O) : Formed from the hydrogen atoms in the ligand.

The exact composition of the gaseous phase depends heavily on the pyrolysis temperature and the presence or absence of oxygen.

Reactivity with Common Chemical Reagents: Oxidation and Reduction Studies

The reactivity of magnesium neodecanoate in redox reactions is determined by the oxidation states of its constituent parts: the magnesium ion (Mg²⁺) and the neodecanoate anion.

Magnesium in this compound exists as the Mg²⁺ ion. This is the stable, oxidized form of magnesium metal. Consequently, the magnesium ion itself is a very poor reducing agent as it has already lost its two valence electrons. quora.com Instead, the Mg²⁺ ion can act as an oxidizing agent, although it is relatively weak, by accepting electrons to be reduced to magnesium metal. This reduction is generally unfavorable and requires a potent reducing agent.

The neodecanoate ligand is the component more susceptible to oxidation. The hydrocarbon tail of the fatty acid can be oxidized by strong oxidizing agents, breaking down into smaller molecules. The carboxylate group is relatively stable to oxidation but can be decarboxylated under harsh conditions.

Conversely, magnesium neodecanoate as a whole is not typically considered a reducing agent. The magnesium atom has already been oxidized. chemguide.co.uk Any reducing properties would be minimal and associated with the organic ligand, which is not electron-rich enough to be an effective reducing agent in most contexts. Therefore, in a typical redox reaction, magnesium neodecanoate is more likely to be inert or have its organic component oxidized by a strong oxidizing agent. youtube.com

Table 2: Redox Properties of Magnesium Neodecanoate Components

| Component | Oxidation State | Behavior as Oxidizing Agent | Behavior as Reducing Agent |

|---|---|---|---|

| Magnesium Ion (Mg²⁺) | +2 | Can be reduced to Mg(0) by strong reducing agents (acts as a weak oxidizing agent). ibchem.com | Not a reducing agent. quora.com |

| Neodecanoate Anion | N/A | Generally stable, but the hydrocarbon portion can be oxidized by strong oxidizing agents. | Not a significant reducing agent. |

Hydrolytic Stability and Hydrolysis Mechanism in Varied Environments

Magnesium neodecanoate exhibits limited stability in aqueous environments, undergoing hydrolysis. The mechanism involves the reaction of the compound with water, leading to an equilibrium between the salt, its constituent ions, and the hydrolysis products.

The primary reaction is the hydrolysis of the magnesium ion (Mg²⁺) and the protonation of the neodecanoate anion. The Mg²⁺ ion reacts with water to form magnesium hydroxide (B78521), Mg(OH)₂. rsc.org

Mg(C₁₀H₁₉O₂)₂ (s) + 2H₂O (l) ⇌ Mg(OH)₂ (s) + 2C₁₀H₂₀O₂ (aq)

A key factor governing the extent and rate of this reaction is the very low solubility of magnesium hydroxide in water. mdpi.com As the reaction proceeds, a passivating layer of solid Mg(OH)₂ can form on the surface of the magnesium neodecanoate particles. mdpi.com This layer acts as a barrier, impeding the diffusion of water to the unreacted material and potentially slowing or halting the hydrolysis process. mdpi.com

The stability is highly dependent on the pH of the environment:

Acidic Conditions (low pH) : The equilibrium shifts to the right. The excess H⁺ ions will react with the hydroxide ions, preventing the formation of the Mg(OH)₂ precipitate and promoting the dissolution of the salt to form soluble Mg²⁺ ions and neodecanoic acid.

Neutral to Alkaline Conditions (high pH) : The formation of the insoluble magnesium hydroxide layer is favored, which limits further reaction and imparts a degree of apparent stability once the surface is coated. mdpi.com

Interactions with Solvents and Other Organic Media: Solvation Shells and Aggregate Formation

In non-aqueous solvents, the behavior of magnesium neodecanoate is dictated by the polarity of the medium and its ability to coordinate with the magnesium ion.

Solvation Shells : In polar organic solvents, particularly those with oxygen or nitrogen donor atoms (e.g., ethers, alcohols, or sulfones), the solvent molecules will coordinate with the Mg²⁺ ion, forming a solvation shell. nih.gov This interaction involves the donation of electron pairs from the solvent molecules to the empty orbitals of the magnesium ion. The strength and structure of this solvation shell depend on the nature of the solvent. For instance, ethereal solvents like glymes can chelate the magnesium ion, forming stable complexes. nih.gov

Aggregate Formation : In non-polar or weakly polar organic solvents (e.g., hydrocarbons like hexane (B92381) or toluene), magnesium neodecanoate, like many metal carboxylates, has a tendency to form aggregates or "reverse micelles." In these structures, the polar magnesium carboxylate "heads" cluster together in the core to minimize their interaction with the non-polar solvent, while the non-polar neodecanoate "tails" extend outwards into the solvent. The formation of these aggregates can significantly influence the solubility and reactivity of the compound in such media. This aggregation behavior is driven by the strong ionic interactions between the Mg²⁺ and carboxylate groups.

Exploration of Catalytic Activity and Reaction Mechanistic Studies Involving Magnesium Neodecanoate

Investigation of Magnesium Neodecanoate as a Catalyst or Co-Catalyst

Magnesium compounds, including carboxylates, are valued in catalysis due to magnesium's nature as a hard Lewis acid, its low cost, and its relatively low toxicity compared to many transition metals. rsc.org Magnesium neodecanoate's solubility in nonpolar organic solvents makes it a candidate for homogeneous catalysis.

Magnesium-based catalysts are notably effective in polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable polymer. mdpi.comdntb.gov.ua While specific studies on magnesium neodecanoate are not prominent in the literature, the mechanisms are well-documented for other magnesium complexes, such as magnesium alkoxides. rsc.org

The generally accepted mechanism for ROP initiated by metal alkoxides is the coordination-insertion mechanism . This process involves:

Coordination: The carbonyl oxygen of the cyclic ester monomer (e.g., lactide) coordinates to the Lewis acidic magnesium center.

Initiation/Insertion: A nucleophilic group attached to the magnesium, typically an alkoxide, attacks the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the ester bond in the ring and the insertion of the monomer into the magnesium-alkoxide bond.

Propagation: The newly formed alkoxide end of the polymer chain can then coordinate and attack subsequent monomer molecules, leading to chain growth.

In systems where an external alcohol is present, it can act as an initiator or a chain transfer agent. rsc.org In an "activated monomer" mechanism, the alcohol can be the true initiator of the polymerization, with the magnesium complex serving to activate the monomer by coordination. rsc.org The bulky neodecanoate ligand on a magnesium center could sterically influence the approach of the monomer and affect the rate and stereoselectivity of the polymerization.

In the synthesis of polyurethanes, which involves the reaction between polyols and isocyanates, metal carboxylates are widely used. Bismuth and zinc neodecanoates are common catalysts for this process. patchamltd.comborchers.com Magnesium oxide, a related compound, is known to act as an auxiliary catalyst, neutralizing acidic by-products and creating synergistic effects with other catalysts to control the reaction rate and improve the final properties of the polymer. meixi-mgo.com It is plausible that magnesium neodecanoate could perform a similar function, influencing both the gel and blow reactions in foam production.

Magnesium compounds exhibit catalytic activity in various organic syntheses. One significant area is transesterification , a key reaction in the production of polyesters and biodiesel. Magnesium oxide has been demonstrated as an effective heterogeneous catalyst for the transesterification of vegetable oils. stackexchange.com Soluble magnesium carboxylates could potentially catalyze these reactions in a homogeneous phase. The mechanism typically involves the activation of the alcohol by the basic catalyst to form an alkoxide, which then attacks the carbonyl carbon of the ester.

Additionally, magnesium catalysts are employed in reactions such as the hydroboration of esters, where they facilitate the reduction of the ester group. rsc.org They have also been investigated for the synthesis of organic carbonates from diols and carbon dioxide, showcasing their role in CO2 utilization. researchgate.net Other applications include catalyzing cyclization reactions and asymmetric syntheses, where the magnesium ion acts as a Lewis acid to activate substrates. rsc.orgalfachemic.com

Mechanistic Elucidation of Catalytic Action via In-situ Spectroscopic Techniques

Understanding the precise mechanism of a catalyst requires observing it under actual reaction conditions. In-situ spectroscopic techniques are powerful tools for this purpose. For magnesium-based catalysts, Fourier-transform infrared (FTIR) spectroscopy is particularly useful.

In-situ Attenuated Total Reflection FTIR (ATR-FTIR) spectroscopy can be used to monitor the interaction between a magnesium-containing surface and carboxylate species in solution. Studies have shown the rapid formation of magnesium-carboxylate complexes on magnesium oxide/hydroxide (B78521) layers, evidenced by the appearance of characteristic asymmetric and symmetric carboxylate stretching peaks in the IR spectrum. researchgate.net This technique allows for the real-time tracking of the catalyst's surface chemistry, which is crucial for understanding its activation and deactivation pathways. While these studies often focus on corrosion inhibition, the same principles apply to characterizing the active sites in heterogeneous or surface-mediated catalysis.

For homogeneous catalysis, techniques like high-pressure NMR spectroscopy can provide insights into the structure of catalytically active species in solution and monitor the reaction progress by tracking the disappearance of reactants and the appearance of products. stackexchange.com

Comparative Analysis of Catalytic Performance with Other Metal Carboxylates

The choice of metal in a metal carboxylate catalyst can have a profound impact on its activity and selectivity. A direct comparison between dinuclear zinc and magnesium catalysts (using the same ancillary ligand) in the copolymerization of epoxides, anhydrides, and CO2 revealed starkly different and opposite selectivities. nih.gov

The zinc-based catalyst preferentially catalyzed the reaction between the epoxide and anhydride (B1165640) first, followed by the reaction with CO2. In contrast, the magnesium-based catalyst favored the reaction between the epoxide and CO2 first. nih.gov This dramatic difference was attributed to different polymerization kinetics and the steric factors associated with the monomers. This highlights that while zinc and magnesium are neighbors in the periodic table, their catalytic behavior can be orthogonal.

| Catalyst Metal Center | Initial Preferred Reaction | Subsequent Reaction (after first monomer is consumed/removed) | Inferred Monomer Reaction Order (Anhydride) |

|---|---|---|---|

| Magnesium (Mg) | Epoxide + CO2 → Polycarbonate | Epoxide + Anhydride → Polyester | First Order |

| Zinc (Zn) | Epoxide + Anhydride → Polyester | Epoxide + CO2 → Polycarbonate | Zero Order |

The performance of catalysts can also be compared based on reaction rates and yields under identical conditions. For instance, in polyurethane synthesis, bismuth-based catalysts are generally more reactive than zinc-based catalysts, which are often used as co-catalysts to modulate the reaction profile. borchers.com The performance of magnesium neodecanoate would be expected to fit within the general activity trends of alkaline earth and post-transition metal carboxylates.

Heterogeneous vs. Homogeneous Catalysis Paradigms

Catalysis can be broadly divided into two paradigms: homogeneous and heterogeneous.

Homogeneous Catalysis: The catalyst is in the same phase as the reactants, typically dissolved in a liquid solvent. matthey.com Homogeneous catalysts often exhibit high activity and selectivity because the active sites are well-defined and easily accessible. However, separating the catalyst from the product mixture can be difficult and costly. matthey.com Magnesium neodecanoate, being a metal salt of a large organic acid, is soluble in many organic reaction media and would therefore function as a homogeneous catalyst .

Heterogeneous Catalysis: The catalyst exists in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas reaction). nih.gov These catalysts are easily separated from the reaction mixture by filtration, making them highly desirable for industrial processes. However, they can suffer from lower activity and selectivity due to less well-defined active sites and potential mass transfer limitations. nih.gov While magnesium neodecanoate itself is used homogeneously, related magnesium compounds like magnesium oxide (MgO) are widely used as solid, heterogeneous catalysts. stackexchange.com There is also research into "heterogenizing" homogeneous catalysts by anchoring them to a solid support to combine the advantages of both systems.

| Characteristic | Homogeneous Catalysis (e.g., Dissolved Mg Neodecanoate) | Heterogeneous Catalysis (e.g., Solid MgO) |

|---|---|---|

| Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Generally high | Can be lower; may have mass transfer limits |

| Catalyst Separation | Often difficult and energy-intensive | Easy (e.g., filtration) |

| Active Sites | Well-defined, uniform | Often non-uniform, on the surface |

| Operating Conditions | Typically milder temperatures | Often requires higher temperatures and pressures |

Applications of Magnesium Neodecanoate in Advanced Materials and Chemical Engineering

Adhesion Control Agent in Polymer Films and Laminates

Magnesium neodecanoate serves as a critical adhesion control agent, particularly in the manufacturing of laminated safety glass. The adhesion between the glass layers and the polymeric interlayer, typically polyvinyl butyral (PVB), must be carefully controlled to ensure both the structural integrity and the safety performance of the laminate. Too little adhesion can lead to delamination, while excessive adhesion can result in poor impact resistance. Magnesium neodecanoate, often used in conjunction with other salts, allows for precise modulation of these adhesive forces.

Mechanistic Studies of Adhesion Modulation in Polyvinyl Butyral (PVB) Interlayers

In the context of PVB interlayers for laminated glass, magnesium neodecanoate functions by influencing the interfacial interactions between the polymer and the glass surface. The magnesium ions can interact with the silanol groups on the glass surface and the hydroxyl groups of the PVB, thereby modifying the bond strength at the interface. The neodecanoate portion of the molecule, with its long, branched alkyl chain, is believed to control the compatibility of the salt within the polymer matrix and may also play a role in disrupting the hydrogen bonding between the PVB and glass.

Research has shown that the concentration of magnesium neodecanoate, often in combination with potassium salts like potassium formate, can be precisely adjusted to achieve a desired level of adhesion. This is crucial for applications such as automotive windshields, where the laminate must effectively absorb impact energy and prevent shattering. The use of mixed salt systems allows for a finer tuning of adhesion properties than what could be achieved with a single salt.

Table 1: Effect of Adhesion Control Agents on PVB Interlayer Adhesion This table is interactive. Click on the headers to sort the data.

| Example | Adhesion Control Agent | Plasticizer | Pummel Adhesion Value |

|---|---|---|---|

| 1 | Magnesium 2-ethylbutyrate | Triethyleneglycol di-2-ethylhexanoate | 8 |

| 2 | Potassium Formate / Magnesium Neodecanoate | - | 7 |

| 3 | Potassium Formate / Magnesium 2-ethylhexanoate | - | 7 |

| 4 | Potassium Formate / Magnesium Acetate | - | 5 |

Data derived from patent literature describing the performance of various adhesion control agents in PVB interlayers. The Pummel Adhesion test is a standard industry method to evaluate the adhesion level in laminated glass, with higher values generally indicating stronger adhesion.

Additive in Polymer Processing: Rubber and Plastic Formulations

While specific data on magnesium neodecanoate in rubber and plastic formulations is not extensively published, its function can be inferred from the behavior of similar metal carboxylates, such as zinc neodecanoate and other magnesium salts like magnesium stearate. These compounds are known to act as multifunctional additives that can improve processing and enhance the final properties of the polymer.

In rubber compounding, metal carboxylates can act as vulcanization activators, working in synergy with other accelerators to increase the efficiency of the cross-linking process. They can also improve the dispersion of fillers, such as carbon black or silica, within the rubber matrix, leading to enhanced mechanical properties.

Influence on Rheological Properties and Processing Characteristics of Polymer Melts

The rheological properties of polymer melts are critical for processing operations such as extrusion and injection molding. Additives like magnesium neodecanoate can influence these properties in several ways. The metallic cation can interact with polymer chains, affecting chain mobility and entanglement, which in turn alters the viscosity and elasticity of the melt.

The bulky neodecanoate group can act as an internal lubricant, reducing friction between polymer chains and improving the flowability of the melt. This can lead to lower processing temperatures and pressures, resulting in energy savings and reduced thermal degradation of the polymer. The presence of such additives can also affect the melt flow index (MFI) of the polymer, a key parameter used to characterize the ease of flow of a molten thermoplastic.

Development of Specialized Coatings and Resins

Magnesium neodecanoate holds potential for use in the formulation of specialized coatings and resins, particularly where properties such as corrosion resistance and improved adhesion are desired. The neodecanoate portion of the molecule can enhance the compatibility of the additive with organic binder systems, while the magnesium component can impart specific functionalities.

Based on the known properties of other neodecanoate salts, it is plausible that magnesium neodecanoate could function as a corrosion inhibitor. When incorporated into a coating, the neodecanoate anion can adsorb onto a metal surface, forming a protective layer that inhibits the corrosion process. The magnesium cation may also contribute to this protective mechanism through the formation of insoluble hydroxides in the presence of moisture.

Role in Industrial Chemical Processes Beyond Basic Additive Functions

Beyond its use as a polymer additive, magnesium neodecanoate may find application as a catalyst in various industrial chemical processes. Magnesium compounds, in general, are known to exhibit catalytic activity in a range of organic reactions. The Lewis acidic nature of the magnesium ion can facilitate reactions such as condensations, cyclizations, and polymerizations.

The neodecanoate ligand can influence the solubility and stability of the magnesium catalyst in organic reaction media. The use of magnesium-based catalysts is often favored due to their low cost, low toxicity, and environmental friendliness compared to many transition metal catalysts. Potential applications could include the synthesis of polyesters and other condensation polymers.

Application in Solvent Extraction and Separation Technologies

Magnesium neodecanoate, and more broadly neodecanoic acid in the presence of magnesium, plays a role in solvent extraction processes for the separation and purification of metals. In hydrometallurgy, solvent extraction is a key technique for selectively removing metal ions from aqueous solutions.

Neodecanoic acid, often in combination with synergistic reagents, is used as an extractant. The carboxylic acid group can chelate with metal ions, forming a metal-carboxylate complex that is soluble in an organic solvent. The efficiency and selectivity of this extraction process are highly dependent on the pH of the aqueous solution and the presence of other ions. In some systems, magnesium neodecanoate may be intentionally added or formed in-situ to facilitate the separation of other target metals. For example, in the extraction of nickel and cobalt, the presence of magnesium can influence the separation factors from other gangue metals like calcium and manganese.

Table 2: pH₅₀ Values for the Extraction of Divalent Metals with Neodecanoic Acid This table is interactive. Click on the headers to sort the data.

| Metal Ion | pH₅₀ |

|---|---|

| Copper (Cu²⁺) | 3.42 |

| Nickel (Ni²⁺) | 5.08 |

| Zinc (Zn²⁺) | 5.58 |

| Cobalt (Co²⁺) | 5.73 |

| Manganese (Mn²⁺) | 6.62 |

| Calcium (Ca²⁺) | 7.48 |

| Magnesium (Mg²⁺) | 8.25 |

The pH₅₀ value represents the pH at which 50% of the metal ion is extracted from the aqueous phase into the organic phase. A lower pH₅₀ value indicates a more efficient extraction at lower pH. This data illustrates the selectivity of neodecanoic acid for different divalent metals.

Extraction of Magnesium and Other Metal Ions from Complex Solutions

Magnesium neodecanoate plays a crucial role in the selective separation of metal ions from complex aqueous solutions, a process central to hydrometallurgy and chemical engineering. While not typically used as a pre-synthesized reagent, magnesium neodecanoate is formed in situ during solvent extraction processes where neodecanoic acid is employed as an extractant to separate magnesium from other valuable or impurity metals. This section delves into the research findings surrounding the extraction of magnesium and other metal ions, highlighting the underlying chemistry of magnesium neodecanoate formation.

The primary application in this context is the purification of solutions containing various metal ions, such as in the processing of laterite ores or brines. Neodecanoic acid, a branched-chain carboxylic acid, acts as a cation exchanger, reacting with metal ions in the aqueous phase to form metal-neodecanoate complexes that are soluble in an organic solvent. The selectivity of this extraction is highly dependent on the pH of the aqueous solution and the stability of the formed metal-neodecanoate complex.

Research Findings on Metal Ion Separation

Extensive research has been conducted on the use of neodecanoic acid (often referred to by its trade name, Versatic 10) for the separation of various metal ions. In many of these systems, magnesium is present as a significant component, and its separation is critical for the recovery of other target metals like nickel, cobalt, and lithium.

One significant area of research has been the separation of nickel and cobalt from magnesium-rich leach solutions derived from laterite ores. Studies have shown that neodecanoic acid can effectively separate these metals. The general order of extraction selectivity for divalent metals with neodecanoic acid is influenced by the pH at which 50% of the metal is extracted (pH₅₀). A lower pH₅₀ value indicates a higher affinity for the extractant.

A study on the separation of nickel and cobalt from a synthetic laterite leach solution containing high concentrations of magnesium demonstrated the feasibility of this separation. The co-extraction of magnesium was found to be minimal under optimized conditions. For instance, in a process designed to recover nickel and cobalt, the co-extraction of magnesium was reported to be as low as 0.04%.

The table below summarizes typical pH₅₀ values for the extraction of various metal ions with neodecanoic acid, illustrating the basis for their separation from magnesium.

| Metal Ion | Typical pH₅₀ with Neodecanoic Acid |

| Copper (Cu²⁺) | ~3.5 |

| Nickel (Ni²⁺) | ~5.0 |

| Zinc (Zn²⁺) | ~5.5 |

| Cobalt (Co²⁺) | ~5.7 |

| Manganese (Mn²⁺) | ~6.6 |

| Calcium (Ca²⁺) | ~7.5 |

| Magnesium (Mg²⁺) | ~8.2 |

Another critical application is the removal of magnesium from lithium-rich brines, a crucial step in the production of high-purity lithium for batteries. The high concentration of magnesium in these brines poses a significant challenge. Research has explored the use of a binary extractant system composed of a quaternary ammonium salt (e.g., Aliquat 336) and neodecanoic acid. In this system, the neodecanoic acid is saponified by the basic extractant, forming an ionic liquid-like phase that selectively extracts magnesium.

A study utilizing a binary extractant of Aliquat 336 and Versatic Acid 10 ([A336][V10]) demonstrated the quantitative removal of magnesium from a synthetic brine. The process takes advantage of the differences in chloride concentration between the extraction and stripping stages and avoids the consumption of large amounts of acid and base. In a three-stage counter-current extraction, this system was able to remove over 98% of the magnesium with only about 10% co-extraction of lithium acs.orgresearchgate.netfigshare.comacs.org.

The following table presents data from a study on the extraction of magnesium and lithium from a synthetic brine using the [A336][V10] binary extractant, showcasing the influence of the extractant concentration on the separation.

| [A336][V10] Concentration (mol/L) | Magnesium Extraction (%) | Lithium Co-extraction (%) |

| 0.2 | 65 | 5 |

| 0.4 | 85 | 8 |

| 0.6 | 95 | 10 |

| 0.8 | >98 | 12 |

These research findings underscore the importance of the in-situ formation of magnesium neodecanoate in the selective removal of magnesium from complex solutions, thereby enabling the purification and recovery of other valuable metals.

Environmental Fate, Transport, and Degradation Pathways of Magnesium Neodecanoate

Biodegradation Studies: Microbial Involvement and Metabolic Pathways

The biodegradation of neodecanoic acid is a key process influencing its persistence in the environment. Studies have shown that neodecanoic acid is not readily biodegradable, with reported biodegradation rates of 10% to 30% over a 28-day period. nih.gov This slow degradation is attributed to its highly branched structure, which can hinder the enzymatic processes of microorganisms.

The microbial degradation of branched-chain fatty acids, such as neodecanoic acid, is thought to proceed primarily through the β-oxidation pathway. nih.govresearchgate.netmicrobenotes.comwikipedia.org This metabolic process involves the sequential removal of two-carbon units from the fatty acid chain. However, the branching in neodecanoic acid can complicate this process, potentially requiring specialized enzymatic machinery.

Several microbial genera have been identified as capable of degrading branched-chain alkanoic acids, including Pseudomonas, Burkholderia, and Sphingomonas. nih.govnih.gov These microorganisms likely possess the necessary enzymes to overcome the steric hindrance presented by the branched structure of neodecanoate. The initial steps of degradation may involve hydroxylation of the alkyl chain, followed by further oxidation to form intermediates that can enter central metabolic pathways. researchgate.net

Table 1: Biodegradation of Neodecanoic Acid

| Test Type | Duration | Biodegradation Rate | Reference |

|---|---|---|---|

| OECD 301F (Manometric Respirometry) | 28 days | 11% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Sorption and Transport Behavior in Soil and Sediment Systems

The mobility of magnesium neodecanoate's components in soil and sediment is a critical factor in determining their environmental distribution.

Neodecanoate: The sorption of the neodecanoate anion to soil and sediment particles is influenced by several factors, including the organic carbon content of the soil, pH, and clay mineralogy. au.dk The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the sorption of organic compounds. A reported log Koc value for neodecanoic acid is 2.08, which suggests that it is slightly mobile in soils. redox.com

The sorption of organic acids to soil is generally pH-dependent. At lower pH values, carboxylic acids are in their neutral form and tend to sorb more strongly to organic matter. As the pH increases, they dissociate into their anionic form, which can be repelled by negatively charged soil surfaces but may bind to positively charged sites on minerals such as iron and aluminum oxides. nih.govresearchgate.netnih.govmdpi.com

Magnesium: The magnesium cation (Mg²⁺) is a major cation in most soils and its transport is governed by cation exchange processes. It is held on the negatively charged surfaces of clay minerals and organic matter. Magnesium is generally considered to be mobile in soils and can be leached from the soil profile, particularly in sandy soils with low cation exchange capacity. canada.ca

Table 2: Soil Sorption and Mobility Parameters

| Compound/Ion | Parameter | Value | Implication | Reference |

|---|---|---|---|---|

| Neodecanoic Acid | log Koc | 2.08 | Slightly mobile in soil | redox.com |

This table is interactive. Click on the headers to sort the data.

Environmental Impact Assessment of Degradation Byproducts

The environmental impact of magnesium neodecanoate is linked to the toxicity and persistence of its dissociation products and any subsequent degradation byproducts.

Neodecanoate and its Metabolites: Neodecanoic acid has been shown to have low to moderate acute toxicity to aquatic organisms. canada.ca The degradation of neodecanoic acid via β-oxidation would be expected to produce shorter-chain fatty acids. nih.govresearchgate.netmicrobenotes.comwikipedia.org Short-chain fatty acids are generally readily biodegradable and have low toxicity. youtube.comnih.govnih.govmdpi.com However, the specific intermediates and final byproducts of neodecanoic acid biodegradation have not been fully characterized, and their potential environmental impact remains an area for further investigation. One study on branched aromatic alkanoic acids found that the initial metabolites were generally less toxic than the parent compounds. nih.govnih.gov

Magnesium: Magnesium is an essential nutrient for plants and animals and is not considered an environmental contaminant at typical concentrations. dcceew.gov.auenergysecurity.gov.uk However, very high concentrations of magnesium from industrial sources could potentially impact local ecosystems. freshfield.liferesearchgate.netmdpi.com

Table 3: Aquatic Ecotoxicity of Neodecanoic Acid

| Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Fish (Oncorhynchus mykiss) | LL50 (96h) | >100 - <300 | redox.com |

| Invertebrates (Daphnia magna) | EL50 (48h) | >100 | redox.com |

| Algae (Pseudokirchneriella subcapitata) | EL50 (72h) | >100 | redox.com |

| Fish (Oncorhynchus mykiss) | NOEC (336h) | >2.22 | redox.com |

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Chemistry Studies of Magnesium Neodecanoate

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, the nature of chemical bonds, and the intrinsic reactivity of molecules. For magnesium neodecanoate, such calculations would reveal the distribution of electron density and the characteristics of the interaction between the magnesium ion (Mg²⁺) and the neodecanoate anions.

The bonding in magnesium neodecanoate is expected to be predominantly ionic, characterized by the electrostatic attraction between the positively charged magnesium cation and the negatively charged carboxylate groups of the neodecanoate ligands. DFT calculations could quantify the degree of charge transfer from the magnesium atom to the carboxylate groups. By analyzing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's reactivity can be gained. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, quantum chemical methods can be used to calculate various electronic properties that dictate the molecule's behavior. These properties are summarized in the table below.

| Calculated Property | Significance for Magnesium Neodecanoate |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and the overall three-dimensional structure of the molecule. |

| Electron Density Distribution | Visualizes the distribution of electrons, highlighting the ionic nature of the Mg-O bonds. |

| Mulliken or Natural Bond Orbital (NBO) Charges | Quantifies the partial charges on each atom, confirming the charge separation between Mg²⁺ and the neodecanoate anions. |

| HOMO-LUMO Energy Gap | Provides an estimate of the molecule's chemical reactivity and its ability to participate in electronic transitions. |

| Electrostatic Potential Map | Indicates regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

While specific data for magnesium neodecanoate is not available, studies on other magnesium-containing compounds and carboxylate complexes provide a framework for what to expect.

Molecular Dynamics Simulations of Solvation, Aggregation, and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For magnesium neodecanoate, MD simulations can provide detailed insights into its behavior in solution, its tendency to form aggregates, and its interactions at interfaces.

Ab initio molecular dynamics, which combines molecular dynamics with electronic structure calculations (often DFT), can be particularly useful for studying the interactions between ions in solution with high accuracy. A study on the interaction between a carboxylate anion (deprotonated propanoic acid) and various divalent metal ions, including Mg²⁺, in water showed that the magnesium ion interacts most strongly with the carboxylate. nih.govacs.org This strong interaction is a key factor in the solvation and potential aggregation of magnesium carboxylates like magnesium neodecanoate.

The solvation of magnesium neodecanoate in a given solvent can be modeled to understand how solvent molecules arrange around the magnesium ion and the neodecanoate ligands. Key parameters that can be extracted from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the magnesium neodecanoate molecule. For example, the Mg-O (water) RDF would reveal the structure of the first solvation shell around the magnesium ion.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell of the magnesium ion can be determined.

Diffusion Coefficients: MD simulations can be used to calculate the diffusion coefficient of magnesium neodecanoate in a solvent, which is a measure of its mobility.

Aggregation is another phenomenon that can be studied using MD simulations. By simulating a system with multiple magnesium neodecanoate molecules, it is possible to observe their tendency to form clusters or micelles, particularly in nonpolar solvents. These simulations can elucidate the driving forces for aggregation, such as van der Waals interactions between the long hydrocarbon tails of the neodecanoate ligands.

The table below summarizes findings from a relevant ab initio molecular dynamics study on the interaction of Mg²⁺ with a carboxylate in water, which can be considered analogous to the behavior of magnesium neodecanoate in an aqueous environment.

| Parameter | Finding for Mg²⁺-Carboxylate System | Implication for Magnesium Neodecanoate |

| Interaction Free Energy | Strongest interaction among alkaline earth metals. nih.gov | Suggests strong ion pairing between Mg²⁺ and neodecanoate anions in solution. |

| Solvent Dynamics | Play a crucial role in the dissociation of the ion-carboxylate complex. nih.govacs.org | The type of solvent will significantly influence the solubility and aggregation behavior. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving magnesium neodecanoate. This includes studying ligand exchange reactions, thermal decomposition, and its role as a catalyst or precursor in chemical synthesis. By mapping the potential energy surface of a reaction, key features such as transition states and reaction intermediates can be identified.

For example, the thermal decomposition of magnesium neodecanoate could be modeled to predict the decomposition products and the temperature at which decomposition occurs. Such a study would involve calculating the energies of the reactant, possible intermediates, transition states, and products. The activation energy for the decomposition can be determined from the energy difference between the reactant and the highest energy transition state. This information is valuable for understanding the thermal stability of the compound.

While specific computational studies on the reaction mechanisms of magnesium neodecanoate are not readily found in the literature, the computational methodologies are well-established. DFT is a common method for locating transition states and calculating activation energies. These calculations can provide a detailed, step-by-step picture of how chemical bonds are broken and formed during a reaction.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation and interpretation. For magnesium neodecanoate, the prediction of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be particularly useful.

Vibrational spectra can be calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The intensities of the infrared and Raman bands can also be calculated, allowing for the generation of a theoretical spectrum that can be compared directly with experimental data. Such a comparison can help in assigning the observed spectral bands to specific molecular vibrations. The prediction of vibrational spectra can be performed using both static quantum chemical calculations (for a single, optimized geometry) and from ab initio molecular dynamics simulations, which can account for the effects of temperature and the solvent environment. brehm-research.debrehm-research.de

NMR chemical shifts and coupling constants can also be predicted using quantum chemical calculations. These calculations provide a link between the electronic structure around a nucleus and its NMR resonance frequency. By comparing calculated and experimental NMR spectra, the structure and conformation of magnesium neodecanoate in solution can be confirmed.

The table below outlines the types of spectroscopic data that can be predicted computationally and their utility.

| Spectroscopic Technique | Predicted Parameters | Utility in Studying Magnesium Neodecanoate |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Assignment of experimental IR bands to specific bond stretches, bends, and other molecular vibrations. |

| Raman Spectroscopy | Vibrational frequencies and scattering activities. | Complements IR spectroscopy for a more complete vibrational analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (e.g., ¹H, ¹³C, ²⁵Mg) and coupling constants. | Aids in the structural elucidation and conformational analysis of the molecule in solution. |

While experimental spectroscopic data for magnesium neodecanoate is available, detailed computational studies to predict and interpret these spectra are not widely published. However, the theoretical framework and computational tools for such studies are well-developed. brehm-research.debrehm-research.deuzh.ch

Future Research Directions and Emerging Academic Applications

Novel Synthetic Approaches for Tailored Structures and Purity

The synthesis of magnesium neodecanoate has traditionally been achieved through straightforward methods such as the neutralization reaction between magnesium hydroxide (B78521) or oxide and neodecanoic acid. While effective for producing industrial-grade material, future research is increasingly focused on developing more sophisticated synthetic routes to achieve tailored molecular structures and higher purity levels, which are critical for advanced applications.

One promising area of research is the use of solvent-assisted synthesis methods. The choice of solvent can significantly influence the reaction kinetics and the final product's purity by enhancing the solubility of the reactants. Furthermore, controlled thermal decomposition of magnesium neodecanoate is being explored as a method to produce high-purity magnesium oxide (MgO) nanoparticles. The thermal decomposition of magnesium neodecanoate typically occurs in a two-stage process, with initial ligand degradation around 220°C and complete decomposition to MgO at temperatures exceeding 300°C. smolecule.com

Another significant area of development is the metallo-organic decomposition (MOD) process, where magnesium neodecanoate serves as a precursor. smolecule.com This technique allows for the creation of thin inorganic films with high purity and minimal defects by depositing a solution of the precursor onto a substrate followed by pyrolysis. smolecule.com Future research in this area will likely focus on optimizing the precursor chemistry and deposition parameters to create highly uniform and crystalline MgO films for electronic and optical applications.

| Synthesis Method | Description | Advantages | Future Research Focus |

| Neutralization Reaction | Reaction of magnesium oxide/hydroxide with neodecanoic acid. smolecule.com | Simple, cost-effective for bulk production. | Optimization for higher purity and specific isomeric forms. |

| Solvent-Assisted Synthesis | Utilizes organic solvents to improve reactant solubility and reaction efficiency. | Enhanced reaction rates and product purity. | Exploration of green solvents and solvent effects on crystal structure. |

| Metallo-Organic Decomposition (MOD) | Thermal decomposition of a magnesium neodecanoate precursor film. smolecule.com | Produces high-purity, uniform inorganic films. smolecule.com | Development of precursors for complex oxide materials and lower temperature decomposition pathways. |

Expanding Catalytic Applications and Deeper Mechanistic Understanding

The catalytic potential of magnesium compounds is well-established, and magnesium neodecanoate is an emerging player in this field. Its current primary catalytic application is in the vulcanization of rubber, where it can act as a co-catalyst with zinc oxide. smolecule.com Mechanistically, it is believed to form coordination complexes with accelerator molecules, such as thiuram and benzothiazole (B30560) derivatives, which then act as intermediates in the sulfur cross-linking process. smolecule.com The presence of magnesium neodecanoate can accelerate cure rates compared to systems using only zinc oxide. smolecule.com

Future research is aimed at expanding the catalytic applications of magnesium neodecanoate beyond vulcanization. Given the Lewis acidic nature of the magnesium ion, it has the potential to catalyze a variety of organic reactions. The bulky, branched neodecanoate ligands can also influence the steric environment around the magnesium center, potentially leading to unique selectivity in catalysis.

A deeper mechanistic understanding of how magnesium neodecanoate functions as a catalyst is crucial for its future development. This will involve detailed kinetic studies, spectroscopic analysis of reaction intermediates, and computational modeling to elucidate the catalytic pathways. Such studies will be instrumental in designing more efficient and selective catalytic systems based on magnesium neodecanoate for applications in fine chemical synthesis and polymerization.

Innovations in Materials Design Leveraging Magnesium Neodecanoate Chemistry

Magnesium neodecanoate is currently used as an additive in the production of rubber and plastics, where it can improve material properties. todini.com However, its utility in advanced materials design is a rapidly growing area of interest. The compound's ability to act as a precursor for magnesium oxide nanoparticles and films is a key driver of this trend.

By controlling the decomposition of magnesium neodecanoate, researchers can synthesize MgO nanoparticles with specific sizes and surface characteristics. These nanoparticles can then be incorporated into polymer matrices to create nanocomposites with enhanced mechanical, thermal, and barrier properties. The neodecanoate ligand itself can also act as a compatibilizer between the inorganic nanoparticles and the polymer matrix, improving dispersion and interfacial adhesion.

Future innovations in materials design will likely involve the use of magnesium neodecanoate in the development of functional coatings and smart materials. For example, its thermal decomposition properties could be harnessed to create self-healing polymers or materials with tunable optical and electronic properties. The branched structure of the neodecanoate ligand can also be exploited to create materials with specific rheological properties.

Advancements in Environmental Remediation and Sustainable Chemical Practices

While direct applications of magnesium neodecanoate in environmental remediation are not yet established, its role as a precursor to magnesium oxide opens up significant possibilities. Magnesium oxide is known for its applications in environmental remediation, including the treatment of acidic wastewater and the removal of heavy metals. Future research could focus on the in situ generation of reactive MgO sorbents from magnesium neodecanoate for environmental cleanup.

The use of magnesium neodecanoate also aligns with the principles of sustainable chemistry. It is considered to have low toxicity and results in minimal volatile organic compound emissions during processing. smolecule.com Furthermore, studies suggest that it is biodegradable, which reduces its long-term environmental impact. smolecule.com

Emerging research directions in this area include the development of magnesium neodecanoate-based materials for carbon capture and utilization. The basic nature of magnesium oxide makes it a candidate for adsorbing acidic gases like CO2. By using magnesium neodecanoate as a precursor, it may be possible to create high-surface-area MgO sorbents with enhanced CO2 capture capacity.

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Precursors)

The integration of magnesium neodecanoate with advanced manufacturing technologies like 3D printing is a novel and exciting area of research. While the 3D printing of magnesium has largely focused on magnesium alloys for structural applications, there is potential to use magnesium neodecanoate as a precursor material in binder jetting or material extrusion processes. mdpi.comanu.edu.auassemblymag.com3dprint.com

In a potential scenario, a paste or ink containing magnesium neodecanoate could be 3D printed into a desired shape, followed by a thermal treatment to decompose the neodecanoate and sinter the resulting magnesium oxide particles. This would allow for the fabrication of complex ceramic components with customized geometries for a variety of applications, including catalysis, electronics, and biomedical implants.

Future research in this domain will need to address challenges related to the formulation of printable inks with appropriate rheological properties, as well as the optimization of the printing and sintering processes to achieve high-density, defect-free ceramic parts. The ability to create custom-shaped MgO components could have a significant impact on fields such as personalized medicine, where custom-shaped bone scaffolds could be fabricated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.